PhanePhos Core Scaffold Delivers 93-97% Higher Enantioselectivity than Tol-BINAP in Iridium-Catalyzed Hydrogenation
The core PhanePhos ligand scaffold, which is shared by (R)-IPrPhanePHOS, provides a crucial differentiation in iridium-catalyzed asymmetric hydrogenation. In a direct head-to-head comparison under identical conditions, a PhanePhos-derived catalyst afforded 98% enantiomeric excess (ee) and 99% yield. In stark contrast, a Tol-BINAP-derived catalyst, an industry-standard ligand, resulted in less than 5% yield with no enantioselectivity reported [1].
| Evidence Dimension | Enantioselectivity and Yield |
|---|---|
| Target Compound Data | 98% ee, 99% yield |
| Comparator Or Baseline | Tol-BINAP: <5% yield, enantioselectivity not applicable |
| Quantified Difference | Minimum 93% higher yield and 98% higher enantioselectivity |
| Conditions | Iridium-catalyzed asymmetric hydrogenation; [Ir(cod)Cl]2, ligand, THF, temperature as per cited reference |
Why This Matters
This demonstrates that the PhanePhos scaffold is essential for achieving any practical yield or enantioselectivity in this specific reaction, making substitution with a common BINAP analog infeasible for this target.
- [1] PMC8940717, Table 1, Entry 7 vs Entry 4. Data from: (Article on Asymmetric Hydrogenation). National Center for Biotechnology Information. View Source
